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For Immediate Release

Suzhou, China — December 6, 2025 — This technical guide provides an in-depth analysis of the
selectivity profile of HPG1860, a novel, non-bile acid Farnesoid X Receptor (FXR) agonist
currently in clinical development. This document is intended for researchers, scientists, and
drug development professionals interested in the specific binding characteristics of HPG1860
against a panel of other nuclear receptors.

HPG1860 has been identified as a potent and highly selective full FXR agonist.[1] Its high
selectivity is a key attribute, potentially minimizing off-target effects and contributing to a more
favorable safety profile in clinical applications. This guide summarizes the quantitative data
from selectivity assays, details the experimental methodologies employed, and provides visual
representations of the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile of HPG1860

The selectivity of HPG1860 was evaluated against a panel of 13 other nuclear receptors using
a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The results,
summarized in Table 1, demonstrate that HPG1860 is highly selective for FXR, showing
minimal to no activity against other nuclear receptors at a concentration of 10 pM.
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Nuclear Receptor % Activation at 10 uM IC50 (uM)
FXR (Target) EC50 =0.016 pM N/A
LXRa <10% >10
LXRp <10% >10
PPARa <10% >10
PPARS <10% >10
PPARYy <10% >10
RXRa <10% >10
TRP <10% >10
VDR <10% >10
GR <10% >10
PR <10% >10
AR <10% >10
ERa <10% >10

Table 1: Selectivity profile of
HPG1860 against a panel of
nuclear receptors. Data
derived from supplementary
information of Mo, C. etal. J
Med Chem 2023, 66(14),
9363-9375.

Experimental Protocols

The following section details the methodology used to determine the selectivity profile of
HPG1860.

Nuclear Receptor Selectivity Assay

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b15614967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay was
utilized to assess the activity of HPG1860 against a panel of nuclear receptors.

Principle:

This competitive binding assay measures the ability of a test compound to displace a
fluorescently labeled ligand (tracer) from the ligand-binding domain (LBD) of a nuclear receptor.
The LBD is tagged with Glutathione S-transferase (GST), which is then recognized by a
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore). When the fluorescent tracer
(acceptor fluorophore) is bound to the LBD, excitation of the terbium donor results in energy
transfer to the acceptor, producing a FRET signal. A test compound that binds to the LBD will
displace the tracer, leading to a decrease in the FRET signal.

Materials:

o GST-tagged nuclear receptor LBDs (FXR, LXRa, LXR[, PPARa, PPARJ, PPARy, RXRaq,
TRp, VDR, GR, PR, AR, EROQ)

o Terbium-labeled anti-GST antibody

» Fluorescently labeled ligand (tracer) specific for each nuclear receptor
e HPG1860

o Assay buffer

o 384-well microplates

Procedure:

 HPG1860 was serially diluted to various concentrations.

e The test compound dilutions were incubated with the respective GST-tagged nuclear
receptor LBD in the assay buffer in 384-well microplates.

e A pre-mixed solution of the Tbh-labeled anti-GST antibody and the corresponding fluorescent
tracer was added to each well.
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e The plates were incubated at room temperature to allow the binding reaction to reach
equilibrium.

e The TR-FRET signal was measured using a plate reader capable of time-resolved
fluorescence detection, with excitation at approximately 340 nm and emission detection at
the wavelengths corresponding to the donor (Terbium) and acceptor (tracer) fluorophores.

Data Analysis:

The raw fluorescence intensity data was used to calculate the TR-FRET ratio (acceptor
emission / donor emission). The percentage of inhibition or activation was determined relative
to control wells (containing either a known agonist/antagonist or DMSO). For inhibitory
compounds, IC50 values were calculated by fitting the concentration-response data to a four-
parameter logistic equation. For agonists, EC50 values were determined. For the selectivity
panel, the percent activation at a fixed concentration (10 uM) was reported for non-target
receptors.

Visualizations
Farnesoid X Receptor (FXR) Sighaling Pathway

The following diagram illustrates the canonical signaling pathway of FXR. Upon activation by a
ligand such as HPG1860, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This
complex then binds to FXR response elements (FXRES) in the promoter regions of target
genes, modulating their transcription.

Extracellular
Cytoplasm

Activation &
HPG1860 Binds to EXR Translocation
(FXR Agonist)
“ Translocation »

Nucleus

Binds to

FXR-RXR
Heterodimer

Regulates
Target Gene
Transcription

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b15614967?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614967?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

FXR Signaling Pathway Activation by HPG1860.

Experimental Workflow for TR-FRET Selectivity Assay

The diagram below outlines the key steps in the TR-FRET based experimental workflow used
to determine the selectivity of HPG1860.
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Prepare Reagents:
- HPG1860 dilutions
- GST-NR-LBD
- Tb-anti-GST Ab
- Fluorescent Tracer

:

Incubate HPG1860 with
GST-NR-LBD

:

Add Detection Mix:
(Tb-anti-GST Ab + Tracer)

:

Incubate to Equilibrium

:

Measure TR-FRET Signal
(Excitation ~340nm)

'

Data Analysis:
- Calculate FRET Ratio
- Determine % Activation / IC50

Click to download full resolution via product page

TR-FRET Assay Workflow for HPG1860 Selectivity Profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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nuclear-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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